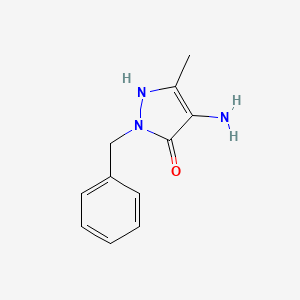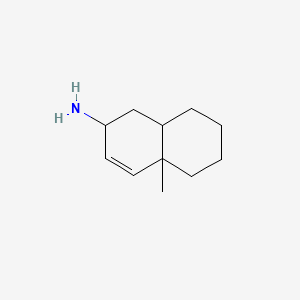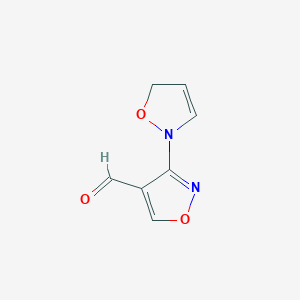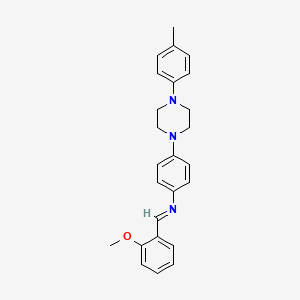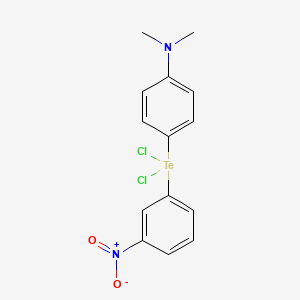
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- is a complex organotellurium compound It is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and an m-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- typically involves the reaction of tellurium tetrachloride with p-(dimethylamino)phenyl and m-nitrophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions to ensure high yield, and purification of the final product to remove any impurities. The exact methods can vary depending on the scale of production and the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: Chlorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while reduction could produce tellurium hydrides.
Scientific Research Applications
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl telluride
- Diphenyltellurium
- Tellurium dichloride
Uniqueness
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications that other similar compounds may not be suitable for.
Properties
CAS No. |
65743-49-9 |
|---|---|
Molecular Formula |
C14H14Cl2N2O2Te |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
4-[dichloro-(3-nitrophenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14Cl2N2O2Te/c1-17(2)11-6-8-13(9-7-11)21(15,16)14-5-3-4-12(10-14)18(19)20/h3-10H,1-2H3 |
InChI Key |
CMDIUGSNOKWVMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te](C2=CC=CC(=C2)[N+](=O)[O-])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
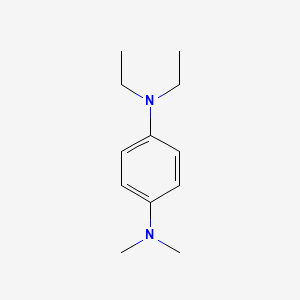
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)

